molecular formula C8H15NO2 B180873 Ethyl 1-methylpyrrolidine-3-carboxylate CAS No. 14398-95-9

Ethyl 1-methylpyrrolidine-3-carboxylate

Cat. No.: B180873
CAS No.: 14398-95-9
M. Wt: 157.21 g/mol
InChI Key: DHWKOWPDAGMVOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylpyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 1-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring structure allows it to bind to various biological receptors, influencing cellular processes. For example, it may interact with enzymes or receptors involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Ethyl 1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 1-methylpyrrolidine-3-carboxylate (EMPC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of EMPC, supported by research findings and data tables.

Chemical Structure and Synthesis

EMPC is characterized by its pyrrolidine ring structure, which plays a crucial role in its biological activity. The compound can be synthesized through several methods, with one common approach being the esterification of 1-methylpyrrolidine-3-carboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions.

Synthesis Overview

Step Reaction Conditions Yield
1EsterificationReflux with sulfuric acidHigh
2ReductionLithium aluminum hydride or sodium borohydrideVariable
3SubstitutionNucleophilic substitution with amines or alcoholsVariable

Biological Activity

EMPC has been investigated for several biological activities, including:

  • Antimicrobial Properties : Studies have indicated that EMPC exhibits notable antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antiviral Activity : Preliminary research suggests that EMPC may also possess antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
  • Enzyme Interaction : The compound's pyrrolidine structure allows it to interact with biological receptors and enzymes, potentially influencing metabolic pathways within cells.

The mechanism of action for EMPC involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors critical for cellular processes, leading to alterations in cellular function. For instance, it could inhibit certain enzymes involved in metabolic pathways or modulate receptor activity related to neurotransmission or immune response.

Case Studies and Research Findings

Several studies have provided insights into the biological effects of EMPC:

  • Antimicrobial Efficacy : A study demonstrated that EMPC showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Antiviral Potential : Research highlighted the compound's ability to reduce viral replication in vitro, particularly against influenza virus strains, suggesting avenues for further exploration in antiviral drug development.
  • Toxicological Profile : Toxicity studies indicate that EMPC has a favorable safety profile at therapeutic doses, although further studies are needed to establish comprehensive safety data across various biological systems .

Comparative Analysis

To understand the unique properties of EMPC, it is useful to compare it with similar compounds:

Compound Structural Features Biological Activity
Ethyl 1-ethylpyrrolidine-3-carboxylateEthyl group on nitrogenModerate antimicrobial activity
Ethyl 1-methylpyrrolidine-2-carboxylateCarboxylate group at position 2Limited activity reported
Ethyl 3-piperidin-1-ylpropionatePiperidine ring instead of pyrrolidineEnhanced neuroactivity

Properties

IUPAC Name

ethyl 1-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWKOWPDAGMVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611370
Record name Ethyl 1-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14398-95-9
Record name Ethyl 1-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-propanyl 4-hydroxy-1-piperidine carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The ethyl 1-methyl-3-pyrrolidinecarboxylate was prepared by the reaction of thionyl chloride with ethyl 4-hydroxy-1-methyl-3-pyrrolidinecarboxylate followed by basifying with potassium carbonate.
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Synthesis routes and methods II

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